

An In-depth Technical Guide to the Biological Target of YM-758

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Compound of Interest

Compound Name: YM-758

Cat. No.: B1241951

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Abstract

YM-758 is a novel small molecule inhibitor that has been identified as a potent blocker of the "funny" current (If), which is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] These channels are crucial for the generation of rhythmic activity in both cardiac and neuronal tissues. This technical guide provides a comprehensive overview of the biological target of **YM-758**, including its mechanism of action, the associated signaling pathway, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of **YM-758** and other HCN channel modulators.

Core Biological Target: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

The primary biological target of **YM-758** is the family of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] These ion channels are unique in their dual activation by both voltage hyperpolarization and intracellular cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP).

Key characteristics of HCN channels include:

- **Pacemaker Activity:** HCN channels are often referred to as "pacemaker channels" due to their critical role in initiating and regulating the spontaneous electrical activity of sinoatrial node cells in the heart and certain neurons in the brain.
- **"Funny" Current (If):** The ionic current conducted by HCN channels is known as the "funny" current (If) or Ih in neurons. This inward current, carried predominantly by Na⁺ and K⁺ ions, activates upon hyperpolarization of the cell membrane, a feature that is unusual among voltage-gated ion channels.
- **Isoforms:** Four isoforms of HCN channels have been identified in mammals (HCN1, HCN2, HCN3, and HCN4), each with distinct expression patterns and biophysical properties.
- **Modulation:** The activity of HCN channels is modulated by the direct binding of cAMP to a cyclic nucleotide-binding domain (CNBD) in the C-terminus of the channel protein. This binding facilitates channel opening.

Mechanism of Action of YM-758

YM-758 acts as a blocker of HCN channels, thereby inhibiting the If current. This inhibitory action leads to a reduction in the spontaneous firing rate of pacemaker cells. By selectively targeting HCN channels, **YM-758** can decrease heart rate without significantly affecting other cardiovascular parameters, making it a compound of interest for conditions such as angina and atrial fibrillation.^[1]

Quantitative Data

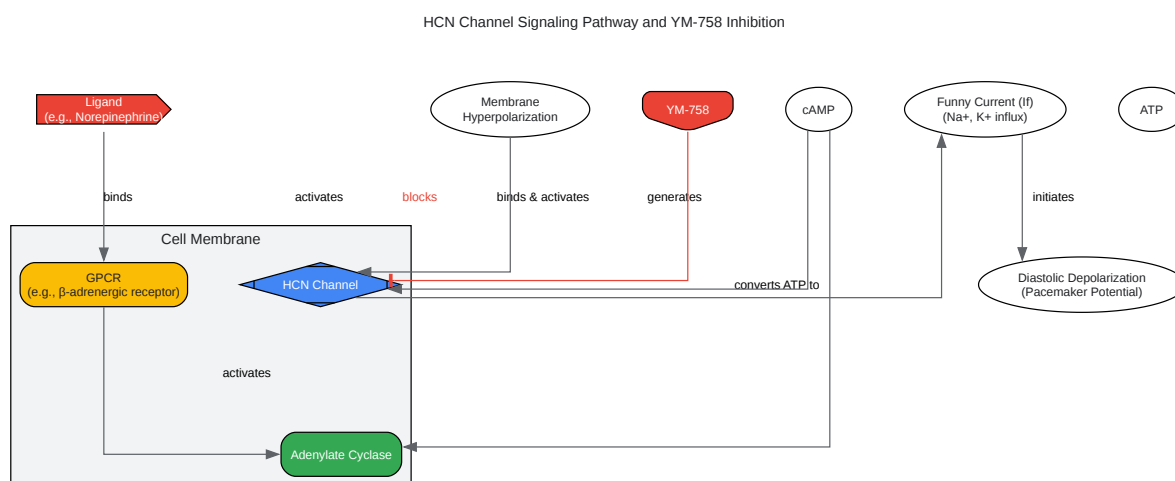
While specific IC₅₀ or K_i values for **YM-758**'s inhibition of HCN channels are not readily available in the reviewed literature, the following table summarizes other relevant quantitative data for **YM-758**.

Parameter	Value	Context	Reference
Ki for Midazolam Metabolism	59 - 340 μ M	Inhibition of CYP3A4-mediated metabolism	[3]
Ki for Nifedipine Metabolism	59 - 340 μ M	Inhibition of CYP3A4-mediated metabolism	[3]
Ki for Metoprolol Metabolism	59 - 340 μ M	Inhibition of CYP2D6-mediated metabolism	[3]

Note: The provided Ki values relate to the off-target effects of **YM-758** on cytochrome P450 enzymes and are significantly higher than the expected therapeutic concentrations, suggesting a low potential for drug-drug interactions via this mechanism.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway of HCN channels and the proposed point of intervention for **YM-758**.



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Caption: HCN channel activation by hyperpolarization and cAMP, and inhibition by **YM-758**.

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the inhibitory effect of **YM-758** on HCN channels.

Electrophysiological Recording of I_f Current in Sinoatrial Node Cells

Objective: To measure the concentration-dependent inhibition of the "funny" current (I_f) by **YM-758** in isolated sinoatrial node (SAN) myocytes using the whole-cell patch-clamp technique.

Materials:

- Cell Isolation:
 - Adult male rabbit (or other suitable model)
 - Collagenase type II
 - Protease type XIV
 - Bovine serum albumin (BSA)
 - Low-Ca²⁺ Tyrode's solution
 - Kraft-Brühe (KB) solution
- Patch-Clamp Electrophysiology:
 - Patch-clamp amplifier and data acquisition system
 - Borosilicate glass capillaries
 - Micromanipulator
 - Perfusion system
 - External solution (Tyrode's solution containing BaCl₂ and MnCl₂ to block other currents)
 - Internal solution (pipette solution) containing K-aspartate and other necessary components.
 - **YM-758** stock solution (in DMSO) and serial dilutions.

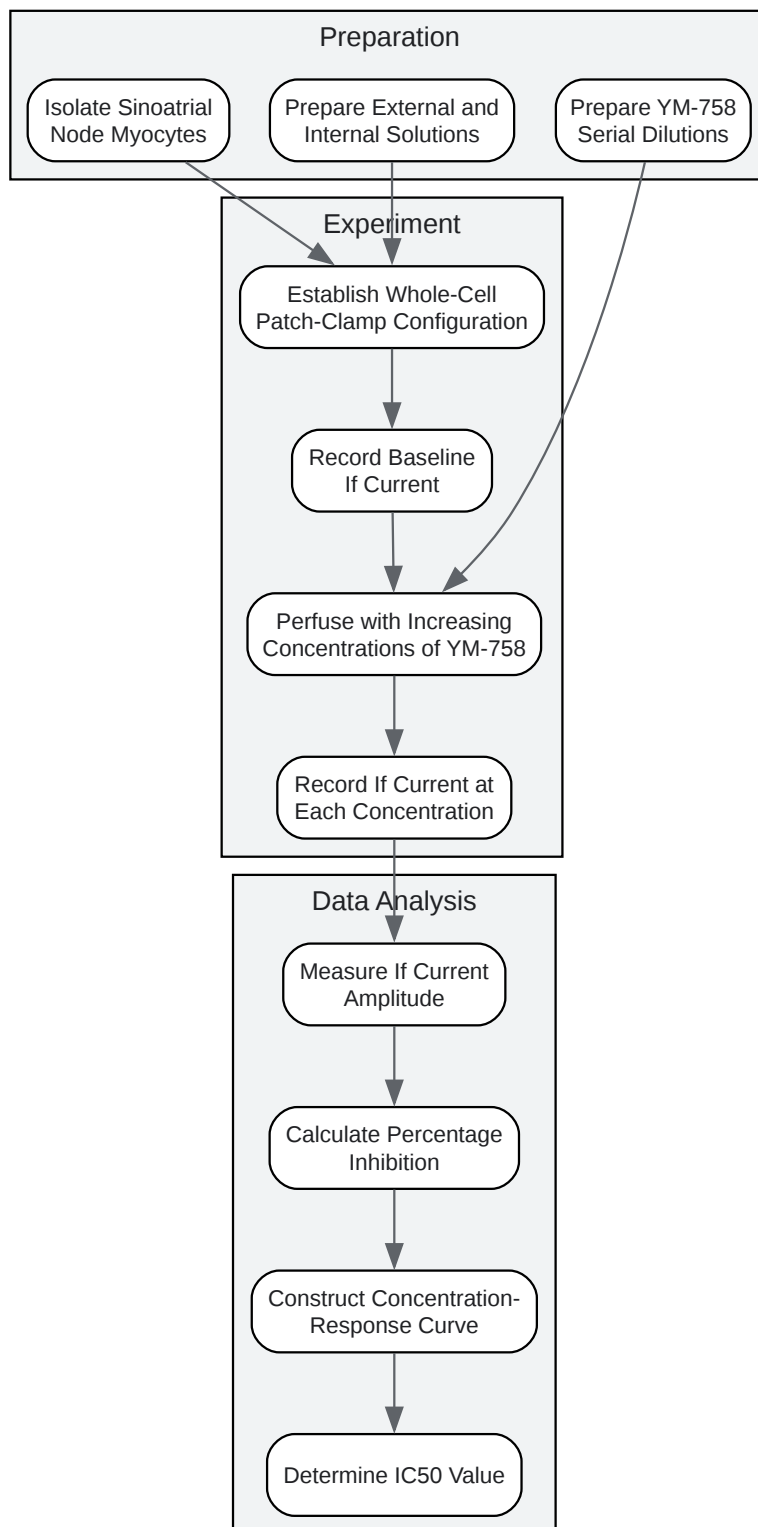
Methodology:

- Isolation of Sinoatrial Node Myocytes:
 1. Euthanize the rabbit in accordance with institutional guidelines.

2. Rapidly excise the heart and isolate the sinoatrial node region.
 3. Cut the tissue into small strips and incubate in a low-Ca²⁺ Tyrode's solution containing collagenase, protease, and BSA at 37°C.
 4. Gently triturate the tissue to release single myocytes.
 5. Store the isolated cells in KB solution at 4°C until use.
- Whole-Cell Patch-Clamp Recording:
 1. Transfer an aliquot of isolated SAN myocytes to a recording chamber on the stage of an inverted microscope.
 2. Continuously perfuse the chamber with the external solution.
 3. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
 4. Establish a giga-ohm seal between the patch pipette and a single myocyte.
 5. Rupture the cell membrane to achieve the whole-cell configuration.
 6. Clamp the cell membrane potential at a holding potential of -40 mV.
 - If Current Measurement:
 1. Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2 seconds) to elicit the I_f current.
 2. Record the current traces.
 - Application of **YM-758**:
 1. Establish a stable baseline recording of the I_f current.
 2. Perfuse the cell with increasing concentrations of **YM-758** (e.g., 0.01, 0.1, 1, 10, 100 μM) in the external solution.

3. Allow sufficient time for the drug effect to reach a steady state at each concentration.
 4. Record the I_f current at each concentration of **YM-758**.
- Data Analysis:
 1. Measure the amplitude of the I_f current at the end of the hyperpolarizing pulse for each voltage step in the absence and presence of **YM-758**.
 2. Construct a concentration-response curve by plotting the percentage inhibition of the I_f current as a function of the **YM-758** concentration.
 3. Fit the concentration-response data to a Hill equation to determine the IC_{50} value.

Experimental Workflow Diagram

Workflow for Characterizing YM-758 Inhibition of I_f [Click to download full resolution via product page](#)

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